molecular formula C9H12O3 B14158694 (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate CAS No. 4563-40-0

(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate

Cat. No.: B14158694
CAS No.: 4563-40-0
M. Wt: 168.19 g/mol
InChI Key: ZPMJPLRFVUUDDF-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is a derivative of acrylic acid and features a pyran ring, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate typically involves the reaction of 3,4-dihydro-2H-pyran with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:

3,4-Dihydro-2H-pyran+Acryloyl chloride(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate\text{3,4-Dihydro-2H-pyran} + \text{Acryloyl chloride} \rightarrow \text{this compound} 3,4-Dihydro-2H-pyran+Acryloyl chloride→(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted acrylates.

Scientific Research Applications

(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is particularly reactive, allowing for a wide range of chemical transformations. The pyran ring can also participate in reactions, adding to the compound’s versatility. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

    (3,4-Dihydro-2H-pyran-2-yl)methyl acetate: Contains an acetate group instead of an acrylate group.

    (3,4-Dihydro-2H-pyran-2-yl)methyl propionate: Features a propionate group in place of the acrylate group.

Uniqueness

(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate is unique due to its combination of the pyran ring and the acrylate group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

4563-40-0

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethyl prop-2-enoate

InChI

InChI=1S/C9H12O3/c1-2-9(10)12-7-8-5-3-4-6-11-8/h2,4,6,8H,1,3,5,7H2

InChI Key

ZPMJPLRFVUUDDF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1CCC=CO1

Origin of Product

United States

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